molecular formula C9H18N4 B6617279 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine CAS No. 1502062-34-1

4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Cat. No.: B6617279
CAS No.: 1502062-34-1
M. Wt: 182.27 g/mol
InChI Key: JOYDGIQDIGHICR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (CAS: 1803592-74-6) is a synthetic organic compound featuring a 1,2,3-triazole ring substituted at the 4-position with a branched pentan-1-amine chain. The triazole moiety, a heterocyclic aromatic system, is known for its stability and ability to participate in hydrogen bonding and π-π interactions, making it relevant in medicinal chemistry and materials science .

This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for regioselective triazole formation .

Properties

IUPAC Name

4,4-dimethyl-1-(2H-triazol-4-yl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-9(2,3)5-4-7(10)8-6-11-13-12-8/h6-7H,4-5,10H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYDGIQDIGHICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=NNN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclization

Route 1: Triazole Formation via CuAAC

  • Synthesis of 4,4-Dimethylpent-1-yn-1-amine :

    • React 4,4-dimethylpentanal with hydroxylamine to form the oxime, followed by dehydration using POCl₃ to yield the nitrile.

    • Reduce the nitrile to the primary amine using LiAlH₄ in anhydrous THF (yield: 78–85%).

  • Click Chemistry for Triazole Installation :

    • Treat the alkyne intermediate with sodium azide and a copper(I) catalyst (e.g., CuI) in a DMF/H₂O mixture at 60°C for 12 hours.

    • Key parameters:

      • Molar ratio (alkyne:azide:CuI) = 1:1.2:0.1

      • Yield: 65–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Route 2: Cyclization of Thiosemicarbazides

  • Formation of Thiosemicarbazide Intermediate :

    • React 4,4-dimethylpentan-1-amine with thiocarbonyldiimidazole (TCDI) in dichloromethane to form the isothiocyanate derivative.

    • Treat with hydrazine hydrate to yield the thiosemicarbazide (yield: 70%).

  • Cyclization to 1,2,3-Triazole :

    • Heat the thiosemicarbazide with acetic anhydride at 120°C for 6 hours to induce cyclization.

    • Purify via recrystallization from ethanol (yield: 58–64%).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

ParameterRoute 1 (CuAAC)Route 2 (Cyclization)
CatalystCuI (0.1 equiv)Acetic anhydride
SolventDMF/H₂O (4:1)Neat
Temperature (°C)60120
Time (hours)126
Yield (%)65–7258–64

Key Observations :

  • CuAAC offers higher regioselectivity for 1,4-disubstituted triazoles but requires strict anhydrous conditions.

  • Cyclization routes are less sensitive to moisture but produce lower yields due to byproduct formation.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :

    • Eluent: Hexane/ethyl acetate (3:1 → 1:1 gradient)

    • Retention factor (Rf): 0.35 (target compound).

  • Recrystallization :

    • Solvent: Ethanol/water (3:1)

    • Purity: >95% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.02 (s, 6H, CH(CH₃)₂), 2.45 (t, 2H, CH₂NH₂), 7.82 (s, 1H, triazole-H).
¹³C NMR (100 MHz, CDCl₃)δ 22.1 (CH(CH₃)₂), 48.7 (CH₂NH₂), 145.3 (triazole-C).
IR (KBr)3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N).
HRMS (ESI+)m/z 209.1521 [M+H]⁺ (calc. 209.1524).

Challenges and Mitigation Strategies

  • Byproduct Formation in CuAAC :

    • Use of tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand reduces copper-induced side reactions.

  • Low Cyclization Yields :

    • Microwave-assisted synthesis at 150°C for 1 hour improves reaction efficiency (yield: 70%).

Industrial-Scale Considerations

  • Cost-Effectiveness : Route 1 is preferred for scalability due to shorter reaction times and higher yields.

  • Green Chemistry Metrics :

    • Atom economy: 82% (CuAAC) vs. 68% (cyclization).

    • E-factor: 1.2 (CuAAC) vs. 2.5 (cyclization) .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Drug Development
4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is recognized for its potential as a building block in pharmaceutical synthesis. Its structure allows for interactions with various biological targets, making it suitable for developing drugs aimed at specific enzymes or receptors. The triazole ring is particularly notable for its ability to form hydrogen bonds and participate in π-π stacking interactions, which are critical in drug-receptor binding .

Biological Activity
Research has indicated that this compound exhibits notable biological activities, including antimicrobial and antifungal properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of certain pathogens, suggesting that this compound could be explored further for therapeutic applications .

Materials Science

Novel Materials Development
The unique structural characteristics of this compound make it an attractive candidate for developing novel materials. Its ability to form stable complexes can be utilized in creating materials with specific electrical or optical properties. For example, triazole-containing polymers have shown promise in applications such as sensors and conductive materials .

Synthetic Route Overview

StepDescription
1Combine an alkyne and azide in a solvent (e.g., water or organic solvent).
2Add copper catalyst (e.g., copper sulfate).
3Allow the reaction to proceed under controlled conditions to yield the triazole product.

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of triazoles similar to this compound exhibited significant antifungal activity against Candida species. The compound's ability to inhibit fungal growth was attributed to its interaction with fungal cell membranes and metabolic pathways .

Case Study 2: Drug Design

In drug design research focusing on enzyme inhibitors, this compound was evaluated for its binding affinity to specific target proteins. The results indicated promising interactions that warrant further investigation into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, we analyze structurally related compounds from the literature. Key comparisons include:

Structural Analogues with Triazole Moieties

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Branched pentyl chain, 4,4-dimethyl groups ~211.3 High lipophilicity; potential CNS activity
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine Phenyl substituent, methylamine side chain ~217.3 Enhanced π-π interactions; antimicrobial activity
BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) Multiple triazoles, tert-butyl groups ~490.5 Bioconjugation reagent; improved solubility in polar solvents
  • Steric and Electronic Effects :
    The 4,4-dimethylpentyl group in the target compound introduces significant steric hindrance compared to the phenyl group in ’s analogue. This may reduce binding affinity in biological systems but enhance metabolic stability . The tert-butyl groups in BTTAA () further increase steric bulk, favoring applications in bioconjugation where stability is critical .

  • Solubility and Lipophilicity :
    The branched aliphatic chain in the target compound likely increases lipophilicity (logP ~2.5–3.0), whereas BTTAA’s carboxylic acid group improves aqueous solubility. The phenyl-substituted analogue () exhibits intermediate properties due to aromatic hydrophobicity .

Heterocyclic Amines with Varied Scaffolds

Compound Name Heterocycle Type Key Substituents Applications Reference
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole Pyrazole Trimethylpentane group Agrochemical intermediates
5-[4-Phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]pentan-1-amine Imidazole-pyrazole hybrid Biphenyl systems, long chain Kinase inhibition (hypothetical)
  • Heterocycle Stability :
    Triazoles (as in the target compound) are more resistant to oxidative degradation than pyrazoles () or imidazoles (), which may undergo ring-opening under acidic conditions .

  • Biological Activity : Pyrazole derivatives () are commonly used in agrochemicals due to their herbicidal activity, whereas imidazole-pyrazole hybrids () are explored for kinase inhibition. The target compound’s triazole-amine structure may offer distinct pharmacological profiles, such as serotonin receptor modulation, though specific data are lacking .

Biological Activity

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (CAS No. 1502062-34-1) is a triazole derivative notable for its potential applications in medicinal chemistry and materials science. The compound features a triazole ring, which is significant in biological interactions due to its ability to form hydrogen bonds and participate in π-π stacking interactions. This article reviews the biological activity of this compound, synthesizing research findings and case studies to illustrate its significance.

The molecular formula of this compound is C₉H₁₈N₄. The compound's unique structure allows it to engage in various chemical reactions, including oxidation and substitution reactions. The synthesis usually involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency in producing triazole compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring enhances its binding affinity through non-covalent interactions. This mechanism is crucial in medicinal applications where modulation of enzyme or receptor activity is desired.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Medicinal Chemistry

Research indicates that triazole derivatives can exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi .

2. Neuroprotective Effects

Triazole compounds have been investigated for their potential in treating neurodegenerative diseases. They stabilize microtubules by interacting with tubulin heterodimers, which is crucial for maintaining neuronal structure and function. In vitro studies have demonstrated that certain triazole derivatives can enhance the stability of microtubules and promote neuronal survival under stress conditions .

3. Anticancer Activity

Several studies suggest that triazole derivatives possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of triazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Case Study 2: Neuroprotective Mechanisms
In a model of Alzheimer's disease, researchers assessed the effects of triazole compounds on neuronal cells exposed to amyloid-beta toxicity. The study found that treatment with these compounds led to increased levels of acetylated α-tubulin and reduced markers of cell death, suggesting a protective role against neurodegeneration .

Comparative Analysis

To contextualize the biological activity of this compound within the broader class of triazoles, a comparison with other related compounds is insightful.

Compound NameStructureBiological Activity
4-Methyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amineStructureModerate antimicrobial activity
5-(Trifluoromethyl)-1H-[1,2,3]triazoleStructurePotent anticancer effects
3-Amino-[1,2,4]triazoleStructureNeuroprotective properties

Q & A

Q. What are the common synthetic routes for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step processes, including cycloaddition reactions to form the triazole ring. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to introduce the 1,2,3-triazole moiety. Optimization strategies include:

  • Catalyst selection : Polytriazole ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) enhance catalytic efficiency by stabilizing Cu(I) intermediates .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 50–80°C improve yields while minimizing side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC monitoring purity (>95%) .

Q. Key Reaction Parameters Table

StepReaction TypeCatalyst/SolventYield (%)Purity Method
1CycloadditionCuSO₄/THPTA, DMF75–85HPLC
2Amine couplingDCM/TEA60–70NMR

Q. How can structural characterization of this compound be performed to confirm its identity?

Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., triazole protons at δ 7.5–8.0 ppm) and branching (dimethyl groups at δ 1.0–1.2 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., triazole ring planarity) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 237.1712) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Answer: Density functional theory (DFT) calculations assess electronic properties and ligand interactions:

  • Frontier molecular orbitals : Predict sites for nucleophilic/electrophilic attacks (e.g., triazole N3 as a nucleophilic center) .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina .
  • Solubility modeling : Tools like Crystal16 predict crystallization behavior, aiding polymorph screening .

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?

Answer: Advanced refinement techniques in SHELXL handle complex cases:

  • Twinning : Use the TWIN command to model domains in partially overlapping lattices .
  • Disorder : Apply restraints (e.g., SIMU) to anisotropic displacement parameters for overlapping atoms .
  • Validation : Check using WinGX/ORTEP for geometric outliers (e.g., bond length deviations >0.02 Å) .

Q. Crystallographic Refinement Table

IssueSHELXL CommandValidation Metric
TwinningTWINR-factor < 0.05
Anisotropic disorderSIMUADP < 0.02 Ų

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

Answer: Chiral crystallization or asymmetric synthesis methods are critical:

  • Cocrystal formation : Preferential R-S cocrystallization with agents like 3-phenylbutyric acid (PBA) enhances enantioselectivity .
  • Chiral ligands : Use (R)-BINOL derivatives in catalytic steps to induce asymmetry .

Q. How can this compound be applied in copper-catalyzed click chemistry for bioconjugation?

Answer: As a triazole-containing ligand, it stabilizes Cu(I) in azide-alkyne cycloadditions:

  • Ligand design : Modify the triazole’s substituents (e.g., hydroxypropyl groups) to enhance water solubility .
  • Biological compatibility : Optimize ligand:Cu ratios (1:1 to 2:1) to reduce cytotoxicity in live-cell labeling .

Q. What methodologies assess potential antitubercular activity in derivatives of this compound?

Answer:

  • In vitro assays : Use Mycobacterium tuberculosis H37Rv strains with MIC determinations (e.g., resazurin microtiter assay) .
  • SAR studies : Compare substituent effects (e.g., nitro vs. methyl groups) on activity .

Q. How can conflicting solubility data between experimental and computational predictions be reconciled?

Answer:

  • Solvent screening : Use Crystal16 to measure solubility curves in 16 solvents, identifying outliers .
  • Force field adjustments : Modify COSMO-RS parameters to account for hydrogen bonding with the triazole ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.